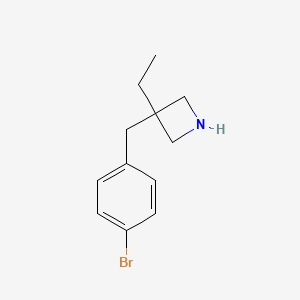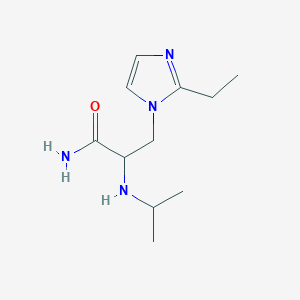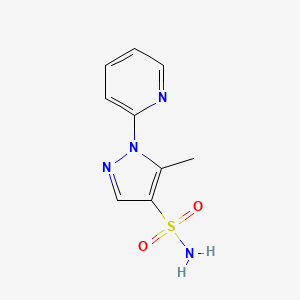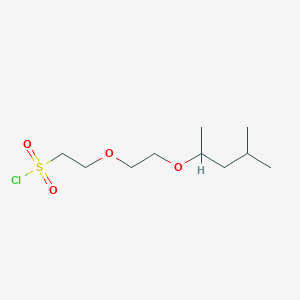
2,3-Dihydro-5-(isocyanatomethyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-5-(isocyanatomethyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(isocyanatomethyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition of 1,2-dicarbonyls and o-quinone methides, mediated by phosphorus(III) compounds. This reaction is known for its high yield and stereoselectivity .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields with fewer side reactions. This method has been successfully applied to synthesize various benzofuran derivatives, including those with significant biological activities .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-5-(isocyanatomethyl)benzofuran can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce 2,3-dihydrobenzofuran .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-5-(isocyanatomethyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-5-(isocyanatomethyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound’s antibacterial and antiviral properties are likely due to its ability to disrupt microbial cell membranes and inhibit viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzofuran: The parent compound without the isocyanatomethyl group.
2,3-Dihydrobenzofuran: Lacks the isocyanatomethyl group but shares the dihydrobenzofuran core
Uniqueness
2,3-Dihydro-5-(isocyanatomethyl)benzofuran is unique due to its specific functional group (isocyanatomethyl), which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
5-(isocyanatomethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H9NO2/c12-7-11-6-8-1-2-10-9(5-8)3-4-13-10/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
XGEZGYSPRRXYKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Cyclohexanone, 3-[(phenylmethyl)thio]-](/img/structure/B13524495.png)




